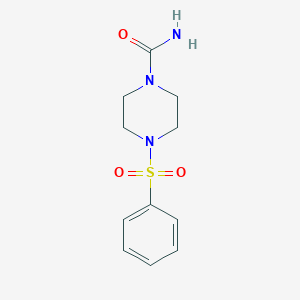
4-(phenylsulfonyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylsulfonyl)-1-piperazinecarboxamide, also known as PSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. PSPC is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The exact mechanism of action of 4-(phenylsulfonyl)-1-piperazinecarboxamide is not fully understood. However, studies have suggested that 4-(phenylsulfonyl)-1-piperazinecarboxamide may act as an allosteric modulator of MRP1, binding to a site on the protein that is distinct from the drug-binding site. This results in a conformational change in MRP1, leading to increased drug efflux. 4-(phenylsulfonyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects
4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects. It has been reported to increase the efflux of drugs from cells by modulating the activity of MRP1. 4-(phenylsulfonyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of CK2, leading to decreased cell proliferation and increased apoptosis. Additionally, 4-(phenylsulfonyl)-1-piperazinecarboxamide has been reported to have antitumor activity, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(phenylsulfonyl)-1-piperazinecarboxamide is its potential as a modulator of MRP1, which is a target for overcoming multidrug resistance in cancer therapy. Additionally, 4-(phenylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit the activity of CK2, making it a potential candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. However, one limitation of 4-(phenylsulfonyl)-1-piperazinecarboxamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for further research on 4-(phenylsulfonyl)-1-piperazinecarboxamide. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could focus on the development of 4-(phenylsulfonyl)-1-piperazinecarboxamide analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(phenylsulfonyl)-1-piperazinecarboxamide and its potential applications in drug discovery and development.
Métodos De Síntesis
Several methods have been reported for the synthesis of 4-(phenylsulfonyl)-1-piperazinecarboxamide. One of the most commonly used methods involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with isocyanic acid to yield 4-(phenylsulfonyl)-1-piperazinecarboxamide. Other methods include the reaction of piperazine with phenylsulfonyl isocyanate and the reaction of piperazine with phenylsulfonyl azide.
Aplicaciones Científicas De Investigación
4-(phenylsulfonyl)-1-piperazinecarboxamide has been found to have potential applications in drug discovery and development. It has been reported to act as a modulator of the multidrug resistance protein 1 (MRP1), which is a membrane transporter that plays a crucial role in the efflux of drugs from cells. 4-(phenylsulfonyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, 4-(phenylsulfonyl)-1-piperazinecarboxamide has been reported to have antitumor activity, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c12-11(15)13-6-8-14(9-7-13)18(16,17)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDFWNDWFPXRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzenesulfonyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

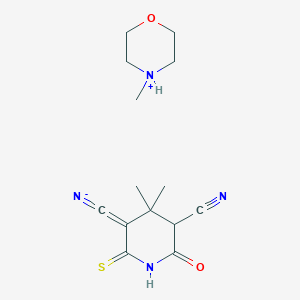
![N,N-diethyl-1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-3-pyrrolidinamine](/img/structure/B6076201.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6076203.png)
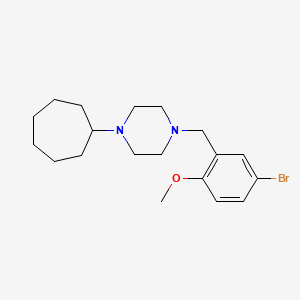
![1-{[(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)amino]methyl}cyclohexanol](/img/structure/B6076223.png)
![5-allyl-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6076242.png)
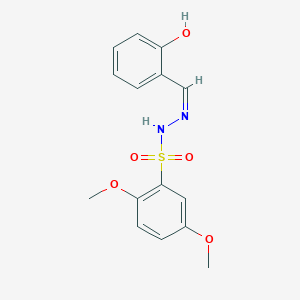
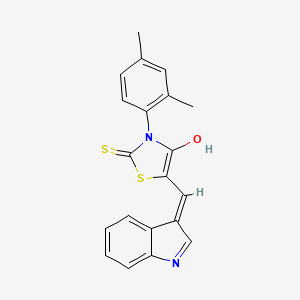
![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6076262.png)
![3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6076264.png)
![(1S*,4S*)-2-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6076269.png)
![2-hydroxyphenyl hydrogen {(4-ethoxyphenyl)[(4-methylphenyl)amino]methyl}phosphonate](/img/structure/B6076279.png)
![2-{2-[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]ethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B6076294.png)
![methyl 4-[5-methyl-4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B6076301.png)